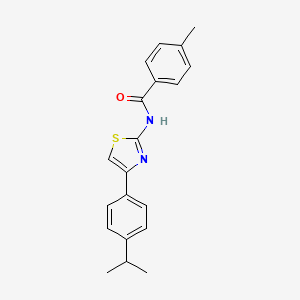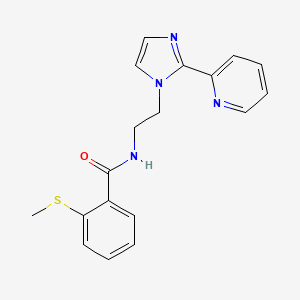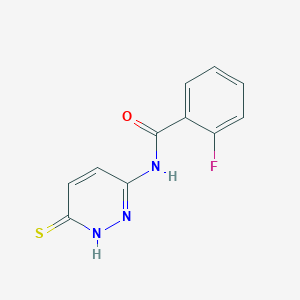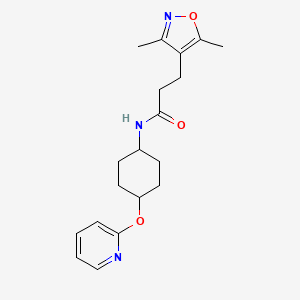![molecular formula C17H17ClN6O2 B3006039 5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921575-55-5](/img/structure/B3006039.png)
5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest for many researchers . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a 1,2,4-triazole derivative in 72% yield .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can vary greatly depending on the substituents. For example, the presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, can favor the activity .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can be used as a basic nucleus of different heterocyclic compounds with various biological applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its substituents .Aplicaciones Científicas De Investigación
Dehydrogenating Agent
1,2,4-triazoline-3,5-dione derivatives can be used as dehydrogenating agents to synthesize annulated dihydropyridazines through inverse [4+2] cycloaddition reactions with cyclic alkenes .
Antiviral Activity
Some 1,2,4-triazole derivatives have shown potential antiviral activity .
Biological Evaluation
Heterocyclic 1,2,4-triazole derivatives have been synthesized and evaluated for various biological activities .
Novel Synthesis
Novel 1,2,4-triazole derivatives have been designed and synthesized for evaluation as potential therapeutic agents .
Synthetic Strategies
Recent synthetic approaches for versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole have been highlighted .
Synthetic Methods Review
A review of synthetic methods of triazole compounds from various nitrogen sources over the past 20 years has been summarized .
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazole derivatives, which this compound is a part of, have a wide range of pharmacological activity . They can interact with a variety of enzymes and receptors in biological systems .
Mode of Action
1,2,4-triazole derivatives are known to have antiviral properties . Molecular modeling has shown that their action is directed against viral hemagglutinin, a protein that ensures the ability of the virus to attach to the host cell .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacokinetic and pharmacodynamic properties . They are resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
1,2,4-triazole derivatives are known to have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to considerable environmental pollution, which can exert strong selection pressure on bacteria . This can potentially affect the efficacy of the compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-3-4-9-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-7-5-6-8-11(10)18/h5-8H,3-4,9H2,1-2H3,(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSGZFBBCKQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)


![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)
![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)


